Computed Lipophilicity (XLogP3‑AA) Head‑to‑Head with MDL‑100,907
The hydroxyethyl substituent in the title compound confers a significantly lower computed lipophilicity compared to the 2‑methoxyphenyl analog MDL‑100,907. This difference is relevant for aqueous solubility, blood‑brain barrier penetration, and off‑target binding, making the title compound a distinct tool for exploring hydrophilic space within the sulfonylated piperazine chemotype [REFS‑1][REFS‑2].
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | 0.9 |
| Comparator Or Baseline | MDL‑100,907 (volinanserin): XLogP3‑AA = 3.3 |
| Quantified Difference | ΔXLogP = −2.4 log units (title compound is ~250‑fold more hydrophilic by partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2024.11.20 release) |
Why This Matters
A >2‑log difference in computed lipophilicity directly translates into different solubility, permeability, and protein‑binding profiles, precluding direct substitution of these two compounds in any cell‑based or in‑vivo experiment.
- [1] PubChem Compound Summary for CID 16644941, 2-(4-((5-Methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for MDL-100,907 (CID 5311425). National Center for Biotechnology Information (2025). View Source
